Splenopentin Acetate

描述

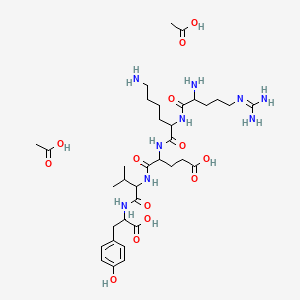

Splenopentin acetate is a synthetic immunomodulating peptide derived from the spleen. It consists of a sequence of five amino acids: arginine, lysine, glutamic acid, valine, and tyrosine. This compound is known for its ability to modulate the immune system, making it a subject of interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of splenopentin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

化学反应分析

Types of Reactions: Splenopentin acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Restored methionine-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences

科学研究应用

Immunomodulatory Effects

Splenopentin acetate (RKEVY) has been shown to significantly augment the activity of human natural killer (NK) cells. Studies indicate that it enhances NK cell activity in vitro, which is crucial for the innate immune response against tumors and viral infections. Specifically, analogs of splenopentin have demonstrated a marked increase in NK cell cytotoxicity, suggesting potential applications in cancer immunotherapy .

Table 1: Effects of this compound on NK Cell Activity

| Study Reference | NK Cell Activity Enhancement | Notes |

|---|---|---|

| Significant | Augmentation observed with specific analogs | |

| Moderate | Variability noted among different peptide analogs |

Cancer Therapy

The potential of this compound extends to oncology, where it may play a role in enhancing the efficacy of cancer treatments. The immunomodulatory properties can be leveraged to boost the immune system's response to tumors. For instance, combining splenopentin with chemotherapeutic agents may improve outcomes by enhancing lymphocyte activation and proliferation .

Autoimmune Diseases

Research indicates that this compound could be beneficial in managing autoimmune conditions by modulating immune responses. Its ability to enhance T-cell transformation and influence cytokine production may help in balancing immune activity, potentially reducing the severity of autoimmune reactions .

Infectious Diseases

Given its role in boosting NK cell activity, this compound is being investigated for its applications in infectious diseases. The peptide's ability to enhance innate immunity could provide a therapeutic avenue for combating viral infections, including emerging pathogens like SARS-CoV-2 .

Case Study: SARS-CoV-2 Interaction

Recent studies have explored how peptides similar to splenopentin can inhibit viral entry into host cells by interfering with receptor interactions. This suggests a potential role for this compound in developing antiviral therapies .

Neuroprotection

Emerging research points to the neuroprotective effects of this compound. Its immunomodulatory properties may help mitigate neuroinflammation, which is significant in neurodegenerative diseases. By modulating inflammatory responses in the central nervous system, splenopentin could potentially be used as a therapeutic agent for conditions like Alzheimer's disease .

作用机制

Splenopentin acetate exerts its effects by interacting with various immune cells, including lymphocytes and macrophages. It promotes the production of cytokines, enhances immune cell proliferation, and supports immune cell migration. The molecular targets and pathways involved include the activation of specific receptors on immune cells, leading to the modulation of immune responses .

相似化合物的比较

Thymopentin: Another synthetic immunomodulating peptide with a similar amino acid sequence but derived from the thymus.

Thymopoietin: A thymic hormone with immunomodulatory properties.

Comparison:

Uniqueness: Splenopentin acetate is unique in its origin from the spleen and its specific amino acid sequence. It exhibits distinct immunomodulatory effects compared to thymopentin and thymopoietin.

Similarities: All three compounds share the ability to modulate the immune system and have potential therapeutic applications in immune-related disorders

生物活性

Splenopentin acetate is a synthetic pentapeptide derived from splenopentin, a fragment of the spleen-derived polypeptide. This compound has garnered attention due to its significant immunomodulatory properties , influencing both T and B lymphocyte activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₃₅H₅₉N₉O₁₃

- Molecular Weight : Approximately 813.91 g/mol

- Amino Acid Sequence : Arginine, Lysine, Glutamic Acid, Valine, Tyrosine

This compound exerts its biological effects primarily through interactions with various immune cells, including lymphocytes and macrophages. The compound promotes:

- Cytokine Production : Enhances the secretion of cytokines that are crucial for immune response regulation.

- Lymphocyte Proliferation : Stimulates the proliferation of T and B cells, essential for adaptive immunity.

- Immune Cell Migration : Facilitates the movement of immune cells to sites of infection or inflammation.

Table 1: Comparison of Immunomodulatory Peptides

| Compound | Source | Mechanism of Action | Unique Properties |

|---|---|---|---|

| This compound | Spleen | Modulates T and B cell activity | Broad immunomodulatory effects |

| Thymopentin | Thymus | Enhances T cell maturation | Primarily affects T cells |

| Corticotropin | Pituitary | Stimulates adrenal hormone release | Involved in stress response |

Research Findings

- Lymphocyte Activation : Studies have shown that this compound significantly enhances lymphocyte activation. In vitro experiments demonstrated that concentrations ranging from 1 to 100 μM can augment natural killer (NK) cell activity without cytotoxic effects .

- Autoimmune Disease Models : In vivo studies indicated that this compound could restore immune balance in models of autoimmune diseases. For instance, administration at doses of 1 mg/kg three times a week resulted in increased numbers of antibody-forming cells in mice subjected to gamma irradiation .

- Cytokine Profile Modulation : Research indicates that this compound alters the cytokine profile in treated subjects, enhancing pro-inflammatory cytokines while also promoting anti-inflammatory responses in certain contexts. This dual action suggests its potential utility in managing conditions characterized by immune dysregulation.

Case Study 1: Autoimmune Response Modulation

In a controlled study involving mice with induced autoimmune conditions, this compound treatment led to a significant reduction in disease severity. The treated group exhibited enhanced lymphocyte counts and improved cytokine profiles compared to the control group, suggesting that this compound effectively modulates autoimmune responses.

Case Study 2: Cancer Immunotherapy

Recent investigations have explored the use of this compound in cancer immunotherapy. In preclinical trials, it was found to enhance the efficacy of checkpoint inhibitors by increasing T cell infiltration into tumors and enhancing their cytotoxic functions against cancer cells.

属性

IUPAC Name |

acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGQADLDXWXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。